2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide
Description
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Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-(methylamino)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c1-10-3-2-4-11-5(12)6(7,8)9/h10H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNRMCHBNJKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoro-N-(3-(methylamino)propyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its interactions with various biological targets. The trifluoromethyl group can influence the compound's lipophilicity and metabolic stability, enhancing its ability to penetrate biological membranes and interact with target proteins.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of acetamides have shown effectiveness against various bacterial strains. In vitro studies have reported that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound’s potential neuroprotective effects have been explored in the context of neurodegenerative diseases. The trifluoromethyl group may enhance binding affinity to neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study focused on the synthesis of various acetamide derivatives found that certain compounds exhibited up to six times greater activity against Pseudomonas aeruginosa compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer : A series of experiments evaluated the cytotoxic potential of trifluoromethyl-containing compounds against different cancer cell lines. The results indicated promising IC50 values, suggesting significant anticancer activity .
- Neuroprotective Mechanisms : Research on similar acetamides indicated their capacity to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's treatment strategies . This suggests a potential pathway for neuroprotection.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity of drug candidates by improving their pharmacokinetic properties. This is particularly relevant in the development of central nervous system (CNS) agents and anti-cancer drugs.
- Case Study: CNS Agents
Research has shown that compounds with trifluoromethyl groups exhibit increased lipophilicity, which can enhance blood-brain barrier penetration. For instance, derivatives of 2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide have been explored for their potential as antidepressants and anxiolytics.
1.2 Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy can be attributed to the trifluoromethyl group, which alters membrane permeability and disrupts cellular processes.
- Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Agrochemical Applications
2.1 Pesticide Formulation
The compound is utilized in the formulation of pesticides due to its ability to enhance the efficacy of active ingredients. The trifluoromethyl group contributes to the stability and solubility of agrochemicals.
- Case Study: Herbicide Development
A study highlighted the use of this compound in developing a new class of herbicides that target specific metabolic pathways in weeds while minimizing impact on crops.
2.2 Insect Repellents
Research indicates that this compound can be incorporated into insect repellent formulations, providing effective protection against various insect species.
Material Science Applications
3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for producing materials with enhanced thermal and chemical resistance.
- Data Table: Polymer Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
